3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.
Scientific Research Applications
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, the compound has been studied for its potential as an antitumor agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer. In biochemistry, the compound has been studied for its potential as a fluorescent probe for detecting reactive oxygen species. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel organic materials.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that the compound exhibits cytotoxic activity by inducing apoptosis in cancer cells. The compound also exhibits fluorescence when exposed to reactive oxygen species, which suggests that it may act as a probe for detecting oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. The compound induces apoptosis in cancer cells by activating caspase-dependent pathways. The compound also exhibits fluorescence when exposed to reactive oxygen species, which suggests that it may play a role in oxidative stress regulation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole in lab experiments is its high yield and ease of purification. The compound is also relatively stable and can be stored for extended periods. However, one limitation of using the compound is its potential toxicity. Studies have shown that the compound exhibits cytotoxic activity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole. One direction is the development of novel antitumor agents based on the structure of the compound. Another direction is the study of the compound's potential as a fluorescent probe for detecting oxidative stress in living cells. Additionally, the compound's potential as a building block for the synthesis of novel organic materials could be explored. Finally, further studies on the compound's mechanism of action and potential toxicity are needed to fully understand its applications and limitations.
Synthesis Methods
The synthesis of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is typically achieved through a reaction between trichloromethyl isocyanate and 4-hydroxytetrahydrofuran. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product is typically high, and the compound can be purified through various methods, including recrystallization and column chromatography.
properties
IUPAC Name |
3-(oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O2/c9-8(10,11)7-12-6(13-15-7)5-1-3-14-4-2-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNGAJLKRQBBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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